molecular formula C21H22FN3O B12169021 N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide

Cat. No.: B12169021
M. Wt: 351.4 g/mol
InChI Key: DPMQUNMVGOKPBJ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorobenzyl group and an indole moiety, making it a versatile molecule for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then coupled with 1H-indole-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(3, 4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide is unique due to its indole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1H-indole-6-carboxamide

InChI

InChI=1S/C21H22FN3O/c22-18-5-1-15(2-6-18)14-25-11-8-19(9-12-25)24-21(26)17-4-3-16-7-10-23-20(16)13-17/h1-7,10,13,19,23H,8-9,11-12,14H2,(H,24,26)

InChI Key

DPMQUNMVGOKPBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)CC4=CC=C(C=C4)F

Origin of Product

United States

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